2,4,4-Trimethyl-1,3-oxathiane

Description

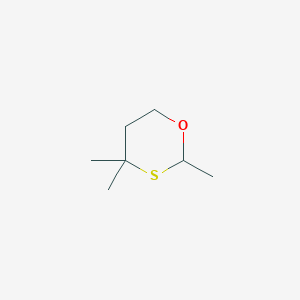

Structure

3D Structure

Properties

CAS No. |

72472-02-7 |

|---|---|

Molecular Formula |

C7H14OS |

Molecular Weight |

146.25 g/mol |

IUPAC Name |

2,4,4-trimethyl-1,3-oxathiane |

InChI |

InChI=1S/C7H14OS/c1-6-8-5-4-7(2,3)9-6/h6H,4-5H2,1-3H3 |

InChI Key |

RRVYBZOPLAEEFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1OCCC(S1)(C)C |

Origin of Product |

United States |

Conformational Analysis and Stereochemistry of 2,4,4 Trimethyl 1,3 Oxathiane Analogues

Ring Conformation of 1,3-Oxathianes: Chair and Twist Forms

The 1,3-oxathiane (B1222684) ring, like cyclohexane, is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. msu.edu However, the presence of two different heteroatoms, oxygen and sulfur, with varying bond lengths (C-O < C-C < C-S) and van der Waals radii, introduces a degree of asymmetry and alters the conformational energetics compared to cyclohexane. clockss.org This leads to a "schizophrenic" behavior where it sometimes resembles a 1,3-dioxane (B1201747) and at other times a 1,3-dithiane. clockss.org

The interconversion between the two degenerate chair conformers can proceed through several pathways, including directly or via flexible forms like the twist-boat. researchgate.netresearchgate.net Computational studies have revealed that the potential energy surface of 1,3-oxathiane contains multiple minimum points, corresponding to the chair conformers and enantiomeric pairs of twist forms, as well as several transition states. researchgate.net The energy difference between the chair and twist-boat conformers in 1,3-oxathiane is generally lower than in 1,3-dioxane but higher than in 1,3-dithiane, indicating a greater flexibility of the 1,3-oxathiane ring compared to its dioxa-analogue. clockss.org At room temperature, these flexible forms are in dynamic equilibrium with each other and with the more stable chair conformers. researchgate.net

The chair conformation is characterized by two types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). msu.edu The relative stability of these positions for a given substituent is a key aspect of conformational analysis.

| Conformation | Key Features | Relative Stability |

| Chair | Staggered arrangement of all bonds, minimizing torsional strain. | Most stable conformation. researchgate.net |

| Twist-Boat | A flexible form that is an intermediate in the chair-to-chair interconversion. | Less stable than the chair form, but more stable than the boat form. msu.educlockss.org |

| Boat | Eclipsed bonds and steric hindrance between "flagpole" hydrogens. | Least stable conformation due to high steric and torsional strain. msu.edu |

Stereoelectronic Interactions and Anomeric Effects in Substituted Rings

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the preferred conformation and reactivity of 1,3-oxathiane derivatives. acs.orgacs.org One of the most significant of these is the anomeric effect. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C-2 in 1,3-oxathianes) to favor the axial orientation, despite the potential for steric hindrance. tandfonline.comacs.org

This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair electrons of the ring heteroatom (oxygen or sulfur) and the antibonding σ* orbital of the exocyclic C-substituent bond when it is in the axial position. acs.orgresearchgate.net In 1,3-oxathianes, both the oxygen and sulfur atoms possess lone pairs that can participate in such interactions. Specifically, anomeric interactions of the type n(p)(X) → σ*(C-H)ax, where X is O or S, are dominant at positions C-2, C-4, and C-6. researchgate.netnih.gov

The presence of both oxygen and sulfur in the ring leads to complex stereoelectronic interactions. For instance, in 1,3-oxathiane 3-oxide, both gauche and anomeric effects can occur, influencing its conformational preferences in solution. acs.orgnih.gov The balance of various hyperconjugative interactions, including σ(C-X) → σ(C-H)eq, σ(C-H)eq → σ(C-X), and n(p)(X) → σ*(C-H)eq, is necessary to explain the observed bond lengths and conformational behaviors. acs.orgnih.gov These interactions can sometimes lead to a "reverse Perlin effect," where the one-bond spin-spin coupling constant for an axial proton is larger than for an equatorial proton. acs.orgnih.gov

| Stereoelectronic Interaction | Description | Consequence |

| Anomeric Effect | Interaction between a lone pair on a heteroatom and the antibonding orbital of an adjacent axial substituent. tandfonline.comacs.org | Stabilizes the axial conformation of anomeric substituents. |

| Hyperconjugation | Delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled antibonding orbital. acs.orgacs.org | Influences bond lengths, bond angles, and overall molecular stability. |

| Gauche Effect | Tendency for a molecule to adopt a conformation with adjacent electron-withdrawing groups in a gauche arrangement. acs.orgnih.gov | Can influence the rotational preference around single bonds. |

Conformational Equilibria and Energetics of Alkyl Substituents

The introduction of alkyl substituents, such as the methyl groups in 2,4,4-trimethyl-1,3-oxathiane, significantly influences the conformational equilibrium of the ring. The energetic preference of a substituent for the equatorial position over the axial position is quantified by its A-value (conformational energy). In general, bulky substituents prefer the equatorial position to avoid steric interactions with the syn-axial hydrogens at positions 2, 4, and 6. clockss.org

In the case of this compound, the two methyl groups at the C-4 position are geminal. One will be axial and the other equatorial. The methyl group at the C-2 position can be either axial or equatorial, leading to different diastereomers. The conformational energies for axial methyl groups at different positions in the 1,3-oxathiane ring have been determined. clockss.orgresearchgate.net For instance, an axial 4-methyl group has a lower conformational enthalpy than an axial 6-methyl group, reflecting the different steric environments created by the oxygen and sulfur atoms. clockss.org

The conformational equilibrium can also be influenced by the presence of twist conformers. For some substituted 1,3-oxathianes, a twist conformation may be populated to avoid severe steric interactions that would be present in a chair conformation. clockss.org

| Substituent Position | Conformational Preference | Reason |

| Axial 2-methyl | Generally less favored | Steric interaction with syn-axial hydrogens at C-4 and C-6. clockss.org |

| Equatorial 2-methyl | Generally more favored | Avoids 1,3-diaxial interactions. |

| Axial 4-methyl | Less favored than equatorial | Steric strain. clockss.org |

| Equatorial 4-methyl | More favored than axial | Reduced steric strain. |

| Axial 6-methyl | Generally less favored | Steric interaction with syn-axial hydrogens at C-2 and C-4. clockss.org |

| Equatorial 6-methyl | Generally more favored | Avoids 1,3-diaxial interactions. |

Influence of Substituent Position on Ring Dynamics and Flexibility

In this compound, the gem-dimethyl group at C-4 significantly influences the ring's conformation. In related systems like 2,4,4-trimethyl-4-silathiane S-oxides, the 2-methyl group is found to be exclusively equatorial. tandfonline.com The presence of multiple methyl groups can lead to complex conformational equilibria, sometimes involving twist forms. For example, 2,4,4,6-tetramethyl-1,3-oxathiane exists as different isomers, and the equilibration between them has been studied. doi.org

The nature of the substituent itself also plays a role. Electron-donating or electron-withdrawing groups can alter the stereoelectronic interactions within the ring, thereby influencing its conformational preferences. nih.gov For instance, the anomeric effect of a carboethoxy substituent has been estimated in 1,3-oxathiane-2-carboxylates. researchgate.net

Ultimately, the observed conformation of a substituted 1,3-oxathiane is a delicate balance of steric and stereoelectronic effects, and the position of each substituent is a critical factor in determining this balance.

Chemical Reactivity and Mechanistic Investigations of 1,3 Oxathiane Systems

Reaction Pathways Involving Oxathiane Ring Cleavage

The cleavage of the 1,3-oxathiane (B1222684) ring is a critical reaction, often employed to unmask a protected carbonyl functionality. The stability of the ring is significant, yet it can be cleaved under specific reductive or mass spectrometric conditions.

Reductive cleavage of 1,3-oxathianes is a well-established method for deprotection. Treatment of 2-substituted-1,3-oxathianes with a combination of a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), and a Lewis acid like aluminum chloride (AlCl₃) in an ethereal solvent leads to the selective cleavage of the C2-O1 bond. cdnsciencepub.com This reaction proceeds via coordination of the Lewis acid to the oxygen atom, facilitating a hydride attack at the C2 position and subsequent ring opening to afford a γ-hydroxy thioether. While not specifically documented for 2,4,4-trimethyl-1,3-oxathiane, it is anticipated to follow this general pathway, yielding 4-mercapto-4-methyl-2-pentanol.

Under electron ionization mass spectrometry (EI-MS), 2-aryl-1,3-oxathianes exhibit characteristic fragmentation patterns that involve the cleavage of the heterocyclic ring. researchgate.net The fragmentation is initiated by the formation of a molecular ion, which can then undergo various bond scissions. Common fragmentation pathways for 2-aryl-1,3-oxathianes include the loss of the aryl group and cleavage of the C-S and C-O bonds within the ring. For this compound, one would predict fragmentation to be initiated by the loss of a methyl group from the C4 position to form a stable tertiary carbocation, followed by further ring fragmentation. The presence of the gem-dimethyl group at the C4 position would likely influence the fragmentation pathway, promoting cleavage at this site.

Asymmetric Induction Mechanisms in Oxathianyl Ketone Reactions

Chiral 1,3-oxathianes have been extensively utilized as chiral auxiliaries to direct the stereochemical outcome of reactions at an adjacent functional group, a process known as asymmetric induction. acs.org In the context of ketones attached to the C2 position of a chiral 1,3-oxathiane ring, nucleophilic additions proceed with a high degree of diastereoselectivity.

The mechanism of this asymmetric induction is often rationalized by established stereochemical models such as Cram's chelate model and the Felkin-Anh model. acs.org In the case of organometallic reagents, chelation between the metal ion, the carbonyl oxygen, and the ring oxygen of the oxathiane can create a rigid, cyclic transition state. This conformationally restricted intermediate directs the nucleophile to attack the carbonyl carbon from the less sterically hindered face, leading to the preferential formation of one diastereomer. The presence of the gem-dimethyl group at the C4 position in a derivative of this compound would exert a significant steric influence, further enhancing the facial bias and potentially leading to very high levels of asymmetric induction.

Nucleophilic Addition Reactions Utilizing Chiral Oxathianes

The C2 position of the 1,3-oxathiane ring is readily deprotonated by strong bases such as n-butyllithium to form a 2-lithio-1,3-oxathiane. clockss.org This nucleophilic species can then react with a variety of electrophiles, including aldehydes and ketones, in nucleophilic addition reactions. When a chiral 1,3-oxathiane is used, this addition can proceed with high diastereoselectivity, providing a route to enantiomerically enriched or pure alcohols. acs.org

The stereochemical outcome of these reactions is dictated by the conformation of the lithiated intermediate and the direction of approach of the electrophile. The lithium cation is believed to coordinate to both the carbanionic center at C2 and the ring oxygen atom, leading to a conformationally biased intermediate. The incoming electrophile then attacks from the less hindered face. For a chiral derivative of this compound, the bulky gem-dimethyl group at C4 would play a crucial role in shielding one face of the molecule, thereby directing the electrophile to the opposite face and controlling the stereochemistry of the newly formed stereocenter.

Intramolecular Rearrangements Leading to 1,3-Oxathianes (e.g., Pummerer Rearrangement)

The Pummerer rearrangement is a classic transformation in organosulfur chemistry that involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride. wikipedia.org An intramolecular variant of this reaction has been developed for the synthesis of 1,3-oxathianes. jst.go.jpresearchgate.net This process typically involves the acid-catalyzed cyclization of a γ,δ-unsaturated sulfinyl compound. researchgate.net

The reaction is initiated by the protonation of the sulfinyl oxygen, followed by an intramolecular attack of the double bond onto the activated sulfur species. This leads to the formation of a cyclic sulfonium (B1226848) ion intermediate, which is then trapped by a nucleophile, often the conjugate base of the acid catalyst, at the carbon atom that was originally part of the double bond. A final rearrangement yields the 1,3-oxathiane ring. While not explicitly reported for the synthesis of this compound, this methodology represents a potential, albeit indirect, route to this and other substituted 1,3-oxathiane systems.

Reactivity of Metalated 1,3-Oxathiane Derivatives

The C2 proton of 1,3-oxathianes is acidic due to the inductive effect of the adjacent oxygen and sulfur atoms and can be removed by strong bases to generate a nucleophilic carbanion. clockss.org The resulting 2-lithio-1,3-oxathiane is a versatile intermediate in organic synthesis, serving as an acyl anion equivalent.

For this compound, treatment with a strong base like n-butyllithium would be expected to generate 2-lithio-2,4,4-trimethyl-1,3-oxathiane. This metalated derivative can then undergo reactions with a wide range of electrophiles. For instance, reaction with alkyl halides would lead to 2-alkyl-2,4,4-trimethyl-1,3-oxathianes, while reaction with carbonyl compounds would yield the corresponding α-hydroxyalkyl derivatives. The gem-dimethyl group at C4 would likely sterically hinder the approach of the electrophile, potentially influencing the stereochemical outcome of the reaction if a new stereocenter is formed.

Furthermore, studies on related systems, such as 2,2-dimethyl-1,3-oxathiane 3,3-dioxide, have shown that lithiation can occur preferentially at the C4 position. researchgate.net This highlights the influence of the sulfone group on the acidity of the neighboring protons and suggests that the reactivity of metalated 1,3-oxathiane derivatives can be tuned by modifying the oxidation state of the sulfur atom.

Reactions Involving Sulfur Ylides in Oxathiane Chemistry

Sulfur ylides are powerful reagents for the formation of three-membered rings, such as epoxides and aziridines, through the Johnson-Corey-Chaykovsky reaction. wikipedia.orgchemeurope.com Chiral 1,3-oxathianes have been successfully employed as precursors to chiral sulfur ylides for asymmetric synthesis. mdpi.com

The synthesis of a sulfur ylide from a 1,3-oxathiane derivative involves the formation of a sulfonium salt by alkylation of the sulfur atom, followed by deprotonation with a strong base. In the context of this compound, this would involve, for example, methylation of the sulfur atom with a reagent like methyl iodide to form a sulfonium salt. Subsequent treatment with a base such as sodium hydride would generate the corresponding sulfur ylide. This ylide could then react with aldehydes or ketones to produce epoxides. If a chiral version of this compound were used, this would provide a pathway to chiral epoxides, with the stereoselectivity being influenced by the steric and electronic properties of the oxathiane backbone. acs.org The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular Sₙ2 reaction where the oxygen anion displaces the sulfide (B99878) to form the epoxide ring. adichemistry.com

Cyclization Reactions for Oxathiane Formation

The most direct and common method for the synthesis of 1,3-oxathianes is the acid-catalyzed condensation of a γ-hydroxy thiol with a carbonyl compound. clockss.org For the synthesis of this compound, this involves the reaction of 3-mercapto-3-methylbutan-1-ol with acetaldehyde (B116499). wikipedia.org

This reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), and often with azeotropic removal of water to drive the equilibrium towards the product. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the thiol group to form a hemithioacetal intermediate. Subsequent intramolecular cyclization through the attack of the hydroxyl group and elimination of water yields the 1,3-oxathiane ring. The conditions for this reaction can be varied depending on the reactivity of the starting materials.

| Carbonyl Compound | γ-Thioalcohol | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Formaldehyde (B43269) | 3-Mercaptopropan-1-ol | H₂SO₄ | Water | Room Temperature | 85-92 |

| Aldehydes/Ketones | Substituted 3-Mercaptopropan-1-ols | PTSA | Benzene (B151609) or Dichloromethane (B109758) | Reflux with azeotropic removal of water | 14-66 |

Spectroscopic and Crystallographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 1,3-oxathiane (B1222684) derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and stereochemistry of these compounds. nih.gov

In the ¹H NMR spectrum of 2,2,4-trimethyl-1,3-oxathiane, specific chemical shifts (δ) and coupling constants (J) are observed. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals appear at δ 1.19 (d, 3H, J=6.38 Hz), 1.48-1.58 (m, 1H), 1.53 (s, 3H), 1.68 (s, 3H), 1.71-1.75 (m, 1H), 3.16-3.21 (m, 1H), and 3.85-3.95 (m, 2H). google.com These signals correspond to the different protons within the molecule, and their multiplicity and integration values help in assigning them to specific positions in the 1,3-oxathiane ring and its substituents.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. For other 1,3-oxathiane derivatives, such as 2-(pyridin-2-yl)-1,3-oxathiane, the ¹³C NMR spectrum in CDCl₃ shows peaks at δ 24.8 (CH₂), 27.9 (CH₂), 69.6 (CH₂), 84.3 (CH), 120.1 (CH), 122.4 (CH), 136.0 (CH), 148.0 (CH), and 157.2 (C). iucr.org The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

The analysis of various substituted 1,3-oxathianes reveals the influence of substituent positioning on the NMR spectra. For example, the chemical shifts for cis- and trans-isomers of 2,6-dimethyl-4-propyl-1,3-oxathiane show distinct differences, allowing for their differentiation. doi.org Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are often employed to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry of the substituents on the 1,3-oxathiane ring.

Table 1: Representative ¹H NMR Data for Substituted 1,3-Oxathianes

| Compound | Solvent | Chemical Shifts (δ) and Coupling Constants (J) | Reference |

|---|---|---|---|

| 2,2,4-Trimethyl-1,3-oxathiane | CDCl₃ | 1.19 (d, 3H, J=6.38 Hz), 1.48-1.58 (m, 1H), 1.53 (s, 3H), 1.68 (s, 3H), 1.71-1.75 (m, 1H), 3.16-3.21 (m, 1H), 3.85-3.95 (m, 2H) | google.com |

| 4-Methyl-2-(1-propenyl)-1,3-oxathiane | CDCl₃ | 1.23 (d, 3H, J=6.74 Hz), 1.57-1.66 (m, 1H), 1.70-1.75 (m, 4H), 3.09-3.18 (m, 1H), 3.59 (t, 1H, J=12.18 Hz, of d, J=2.06 Hz), 4.23 (d, 1H, J=12.00 Hz, of d, J=3.98 Hz, of d, J=2.29 Hz), 5.17 (d, 1H, J=6.17 Hz), 5.55-5.61 (m, 1H), 5.89 (d, 1H, J=15.40 Hz, of q, J=6.58 Hz) | google.com |

X-ray Diffraction Studies of 1,3-Oxathiane Derivatives

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on various 1,3-oxathiane derivatives have provided valuable insights into their solid-state conformations.

For instance, the crystal structure of 4-cyanophenyl trans-4-(trans-5-n-hexyl-1,3-oxathian-2-yl)cyclohexanoate revealed that the 1,3-oxathiane ring adopts a distorted chair conformation. iucr.org This chair form is a common feature for six-membered heterocyclic rings, as it minimizes steric and torsional strain. The study also showed that the puckering of the ring is most pronounced in the vicinity of the oxygen atom. iucr.org

In another example, the structure of 2-(pyridin-2-yl)-1,3-oxathiane was elucidated, confirming a chair conformation for the oxathiane ring. iucr.orgnih.gov The analysis of bond angles and torsion angles within the 1,3-oxathiane ring of various derivatives, including S-benzylsulfonium perchlorate (B79767) derived from a trimethyl-substituted benz-1,3-oxathiane, shows that these values generally fall within a normal range, even with substitution on the sulfur atom. clockss.org

These crystallographic studies are crucial for understanding the influence of substituents on the ring geometry and for correlating solid-state structure with the properties of the compounds.

Table 2: Crystal Data for a Representative 1,3-Oxathiane Derivative

| Parameter | 2-(Pyridin-2-yl)-1,3-oxathiane | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₁NOS | nih.gov |

| Molecular Weight | 181.26 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | iucr.org |

| a (Å) | 7.5329 (3) | nih.gov |

| b (Å) | 11.8099 (5) | nih.gov |

| c (Å) | 9.7632 (4) | nih.gov |

| β (°) | 92.940 (3) | nih.gov |

| Volume (ų) | 867.42 (6) | nih.gov |

Mass Spectrometry Techniques in Identification and Analysis

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of compounds, as well as for gaining structural information through fragmentation analysis. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful combination for the analysis of volatile compounds like 1,3-oxathiane derivatives.

GC-MS has been successfully employed in the identification of various 1,3-oxathiane derivatives in complex mixtures, such as food and beverages. For example, 2-methyl-4-propyl-1,3-oxathiane (B1203451) has been identified in wine, and a stable isotope dilution assay (SIDA) using GC-MS was developed for its quantification. researchgate.netives-openscience.eu Similarly, GC-MS analysis of a methanolic flower extract revealed the presence of 2-methyl-5-t-butyl-1,3-oxathiane. tandfonline.com

The electron ionization (EI) mass spectra of 1,3-oxathianes exhibit characteristic fragmentation patterns that can aid in their identification. researchgate.net The fragmentation of the molecular ion can provide clues about the structure of the molecule, including the nature and position of substituents on the 1,3-oxathiane ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. For instance, HRMS data has been used to confirm the molecular structure of newly synthesized imine precursors and α-aminonitriles, some of which are related to 1,3-oxathiane chemistry. rsc.org

Table 3: Predicted Collision Cross Section (CCS) Data for 2,4,4-Trimethyl-1,3-oxathiane

| Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 147.08382 | 127.2 | uni.lu |

| [M+Na]⁺ | 169.06576 | 134.3 | uni.lu |

| [M-H]⁻ | 145.06926 | 131.6 | uni.lu |

| [M+NH₄]⁺ | 164.11036 | 150.1 | uni.lu |

Infrared and UV-Visible Spectroscopy in Compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to characterize functional groups and electronic transitions within a molecule, respectively.

UV-Visible spectroscopy provides information about conjugated systems and chromophores within a molecule. For simple saturated heterocycles like this compound, which lack extensive conjugation, significant absorption in the UV-Vis region is not expected. However, for derivatives containing aromatic rings or other chromophores, UV-Vis spectroscopy can be a useful characterization tool.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has specified that identification tests for certain flavoring agents, including 1,3-oxathiane derivatives, can include IR and MS analysis. fao.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,2,4-Trimethyl-1,3-oxathiane |

| 2-(Pyridin-2-yl)-1,3-oxathiane |

| 4-Methyl-2-(1-propenyl)-1,3-oxathiane |

| 4-Cyanophenyl trans-4-(trans-5-n-hexyl-1,3-oxathian-2-yl)cyclohexanoate |

| S-Benzylsulfonium perchlorate |

| 2-Methyl-4-propyl-1,3-oxathiane |

| 2-Methyl-5-t-butyl-1,3-oxathiane |

| 2,6-Dimethyl-4-propyl-1,3-oxathiane |

Computational Chemistry and Theoretical Studies of 1,3 Oxathiane Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule and predicting its chemical behavior. aspbs.com These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, orbital energies, and the nature of chemical bonds, all of which govern a molecule's reactivity. aspbs.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying many-body systems like 2,4,4-trimethyl-1,3-oxathiane. ukm.mynih.gov DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of the electron density. ukm.my In practice, DFT calculations involve solving the Kohn-Sham equations to approximate the electronic structure. ukm.my

The choice of the exchange-correlation functional is a critical aspect of DFT calculations. ukm.my Common functionals include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). ukm.my For detailed analyses of molecular properties, hybrid functionals such as B3LYP are frequently employed, which combine a portion of exact Hartree-Fock exchange with DFT exchange and correlation. mdpi.com These calculations provide valuable data on optimized geometries, bond lengths, and bond angles, which have shown good agreement with experimental data for 1,3-oxathiane (B1222684) derivatives. clockss.org

In the context of drug design and molecular modeling, DFT is used to determine the electronic properties of molecules, which can inform how they interact with biological targets. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.uk The energies and shapes of these orbitals are crucial in determining how a molecule will interact with other species. researchgate.net

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

For 1,3-oxathiane systems, FMO analysis can reveal how substituents, such as the trimethyl groups in this compound, influence the electronic structure and, consequently, the reactivity of the molecule. mdpi.com For instance, studies on related heterocyclic systems have shown that the nature of heteroatoms and substituents can significantly alter the HOMO and LUMO energy levels. grafiati.com

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is a valuable tool for predicting how molecules will interact with each other, particularly in non-covalent interactions. uni-muenchen.de The MEP is calculated as the force exerted on a positive test charge at various points on the electron density surface of a molecule. uni-muenchen.de

The resulting map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). mdpi.com Green and yellow represent areas of intermediate potential. mdpi.com

For this compound, an MEP map would reveal the electron-rich regions around the oxygen and sulfur atoms, which are the likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the methyl groups would likely show a positive potential. This information is crucial for understanding intermolecular interactions and predicting the molecule's behavior in different chemical environments. mdpi.com

Simulations of Conformational Isomerization Pathways

1,3-Oxathiane and its derivatives are conformationally flexible molecules, existing in various forms such as chair, twist, and boat conformations. researchgate.net Computational simulations are essential for mapping the potential energy surface and understanding the pathways of conformational isomerization. researchgate.net

Studies on the parent 1,3-oxathiane molecule using quantum-chemical methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have shown that the interconversion between the degenerate chair conformers can occur through multiple pathways, including direct inversion and passage through several twist and boat-like transition states and intermediates. researchgate.net The potential energy surface of 1,3-oxathiane contains multiple minimum points corresponding to chair and twist forms, and several transition states. researchgate.net

For this compound, the presence of the methyl groups will significantly influence the relative energies of these conformers and the barriers to interconversion due to steric interactions. For instance, derivatives with significant steric crowding in their chair forms exhibit lower energy differences between chair and twist-boat conformers. clockss.org Simulating these pathways provides crucial information on the molecule's dynamic behavior and the populations of different conformers at a given temperature. nih.gov

Natural Bond Orbital (NBO) Analysis of Stereoelectronic Effects

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule, translating the complex wavefunction into a more intuitive Lewis-like structure of bonds and lone pairs. uni-muenchen.de It is particularly useful for quantifying stereoelectronic effects, such as the anomeric effect, which are crucial in determining the conformational preferences of heterocyclic systems like 1,3-oxathianes. researchgate.net

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to adopt an axial orientation. NBO analysis can quantify the stabilizing hyperconjugative interactions that give rise to this effect. These interactions involve the delocalization of electron density from a donor orbital (like a lone pair on the oxygen or sulfur atom) to an acceptor orbital (like an antibonding σ* orbital of an adjacent bond). iau.ir

In 1,3-oxathiane, stereoelectronic interactions involving the C-H bonds have been studied computationally. acs.org The balance of hyperconjugative interactions, such as σC-X → σ*C-H (where X is O or S), is important in explaining the relative bond lengths. acs.org For substituted derivatives like this compound, NBO analysis can elucidate how the methyl groups influence these stereoelectronic interactions and, consequently, the conformational equilibrium of the molecule.

Derivatization and Analogues in Synthetic Organic Chemistry Research

Synthesis and Reactivity of Substituted 1,3-Oxathiane (B1222684) Derivatives

The synthesis of substituted 1,3-oxathiane rings, including 2,4,4-trimethyl-1,3-oxathiane, is commonly achieved through the acid-catalyzed condensation of a γ-thioalcohol (a mercaptoalkanol) with a suitable aldehyde or ketone. semanticscholar.orgresearchgate.netgoogle.com This reaction typically involves the azeotropic removal of water to drive the equilibrium towards the formation of the cyclic product. semanticscholar.org For instance, the reaction of 3-methyl-3-mercapto-butanol with an appropriate aldehyde or ketone is a direct route to 4,4-dimethyl substituted 1,3-oxathianes. google.com Similarly, various 2,2,4-trimethyl-1,3-oxathiane derivatives can be prepared via the cyclization of 3-mercapto-1-butanol with acetone. google.com The choice of solvent and catalyst can influence the reaction yield; methods using p-toluenesulfonic acid (PTSA) in solvents like benzene (B151609) or dichloromethane (B109758) are common. semanticscholar.org

The reactivity of these derivatives is of significant interest in synthetic chemistry, particularly the reactions involving the C-2 position. The protons at the C-2 position can be removed by a strong base, such as s-butyllithium (s-BuLi), to form a lithiated intermediate. acs.org This carbanion is a potent nucleophile. Subsequent reactions, or "quenching," with various electrophiles like deuterium (B1214612) oxide (D₂O), trimethylsilyl (B98337) chloride (TMSCl), or carbonyl compounds, lead to the formation of new C-C or C-heteroatom bonds. acs.org Research has shown that these reactions often proceed with high diastereoselectivity, yielding the equatorial product, which is consistent with a preferred equatorial orientation of the lithium in the intermediate state. acs.org This stereochemical control makes 1,3-oxathianes valuable intermediates in targeted synthesis. semanticscholar.orgacs.org

| Starting Thioalcohol | Carbonyl Compound | Resulting 1,3-Oxathiane Derivative | Catalyst | Ref |

| 3-Mercapto-1-propanol (B27887) | Various Ketones | Tetrasubstituted 1,3-Oxathianes | PTSA | semanticscholar.org |

| 3-Mercapto-1-butanol | Acetone | 2,2,4-Trimethyl-1,3-oxathiane | - | google.com |

| 3-Mercapto-1-butanol | Propionaldehyde | 2-Ethyl-4-methyl-1,3-oxathiane | - | google.com |

| 3-Methyl-3-mercapto-butanol | Various Aldehydes/Ketones | 4,4-Dimethyl-1,3-oxathiane derivatives | PTSA | google.com |

1,3-Oxathiolane (B1218472) Analogues in Synthetic Strategies

1,3-Oxathiolanes, the five-membered ring analogues of 1,3-oxathianes, are crucial building blocks in medicinal and organic chemistry. nih.govresearchgate.net They are particularly prominent in the synthesis of modified nucleosides that exhibit significant biological activity, such as antiviral properties. nih.govjocpr.com The construction of the 1,3-oxathiolane ring is most often achieved by reacting an oxygen-containing substrate, such as an aldehyde or acetal, with a sulfur-containing substrate, like a thiol. nih.gov For example, the condensation of benzoyloxyacetaldehyde and a 2-mercaptoacetaldehyde derivative in the presence of an acid catalyst affords a substituted 1,3-oxathiolane intermediate, which can be further elaborated into nucleoside analogues. nih.gov

Another efficient synthetic route involves the reaction of oxiranes with carbon disulfide. organic-chemistry.org This method, promoted by a catalytic amount of methoxide (B1231860) ion, facilitates the nucleophilic ring-opening of the oxirane and subsequent cyclization to form 1,3-oxathiolane-2-thiones in high yields. organic-chemistry.org These strategies highlight the versatility of 1,3-oxathiolanes as intermediates, enabling the construction of complex therapeutic agents. nih.gov The primary goal of these synthetic strategies is often the stereoselective coupling of the 1,3-oxathiolane ring with various nucleobases to produce a single, desired isomer of the final nucleoside analogue. nih.gov

| Synthetic Strategy | Reactants | Product Type | Key Application | Ref |

| Condensation Reaction | Aldehyde + Thiol | Substituted 1,3-Oxathiolanes | Nucleoside Analogues | nih.gov |

| Cycloaddition | Oxirane + Carbon Disulfide | 1,3-Oxathiolane-2-thiones | Heterocyclic Intermediates | organic-chemistry.org |

| One-pot Synthesis | Aldehyde + Mercaptoacetic Acid | 1,3-Oxathiolan-5-ones | Bioactive Compound Intermediates | jocpr.com |

Chiral Oxathiane Derivatives as Synthetic Intermediates

Chiral 1,3-oxathiane derivatives serve as powerful tools in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. semanticscholar.orgacs.org They are often employed as "chiral auxiliaries"—stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comnih.gov After controlling the formation of the desired stereocenter, the auxiliary can be removed and potentially recycled. wikipedia.org

The utility of chiral oxathianes is demonstrated in the diastereoselective addition of organometallic reagents to imines or hydrazones containing a 1,3-oxathiane moiety. researchgate.net This process can be a key step in the synthesis of enantiomerically pure β-amino alcohols. researchgate.net Chiral 1,3-oxathianes can be prepared from readily available chiral starting materials, such as the terpene myrtenal. acs.org The lithiated anions of these chiral oxathianes react with high diastereoselectivity, providing a reliable method for asymmetric carbon-carbon bond formation. acs.org The enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a key component of passion fruit aroma, further illustrates the importance of these intermediates in producing valuable, optically active compounds. nih.gov

| Chiral Oxathiane Source | Reaction Type | Application | Outcome | Ref |

| Derived from Myrtenal | Lithiation & Aldehyde Addition | Asymmetric C-C bond formation | High diastereoselectivity | acs.org |

| General Chiral Oxathiane | Addition to Imines/Hydrazones | Synthesis of β-amino alcohols | High diastereoselectivity | researchgate.net |

| Precursor to Aroma Compound | Asymmetric Conjugated Addition | Synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane | Enantioselective synthesis | nih.gov |

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the trace analysis of 2,4,4-Trimethyl-1,3-oxathiane, GC-MS would be the method of choice due to its high sensitivity and specificity. The gas chromatograph separates the compound from a complex mixture based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound and creates a unique mass spectrum, which serves as a chemical fingerprint for identification.

In a hypothetical research context, trace analysis of this compound would involve optimizing GC parameters such as the type of capillary column (e.g., a non-polar or medium-polar column), the temperature program of the oven, and the injector settings. The mass spectrometer would typically be operated in selected ion monitoring (SIM) mode to enhance sensitivity for detecting low concentrations of the target analyte.

Table 1: Illustrative GC-MS Parameters for the Analysis of a Structurally Similar Oxathiane Compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Oven Program | 40°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 40-400 |

| Monitored Ions (SIM) | Hypothetical: e.g., m/z 146 (molecular ion), and other characteristic fragment ions |

Note: This data is illustrative and based on general methods for similar volatile sulfur compounds. Actual parameters for this compound would require experimental optimization.

Headspace-Solid Phase Microextraction (HS-SPME) Coupled Techniques

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds in solid, liquid, and gaseous samples. For the analysis of this compound, HS-SPME would be particularly useful for extracting the compound from a complex matrix, such as a food or environmental sample, thereby concentrating it and minimizing interferences.

The HS-SPME process involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the sample. The volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the GC injector for thermal desorption and analysis. The choice of fiber coating is critical and would depend on the polarity and volatility of this compound.

Table 2: Potential HS-SPME Parameters for the Analysis of this compound

| Parameter | Condition |

| Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Sample Volume | 5 mL |

| Incubation Temperature | 60°C |

| Incubation Time | 30 min |

| Extraction Time | 30 min |

| Desorption Temperature | 250°C |

| Desorption Time | 5 min |

Note: These parameters are based on methods for other volatile sulfur compounds and would need to be optimized for this compound.

Chiral Chromatography for Enantiomeric Profiling

This compound possesses a chiral center at the C2 position of the oxathiane ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. This is crucial in many fields as enantiomers can have different biological activities and sensory properties.

For the enantiomeric profiling of this compound, a chiral stationary phase (CSP) would be used in either gas chromatography or high-performance liquid chromatography (HPLC). These CSPs are designed to have specific interactions with the enantiomers, leading to different retention times and thus their separation. Cyclodextrin-based CSPs are commonly used for the chiral separation of volatile compounds by GC.

While no specific studies on the chiral separation of this compound are available, research on the enantiomers of the related compound cis-2-methyl-4-propyl-1,3-oxathiane in wine has been conducted. nih.govmdpi.com This research demonstrated the successful separation and quantification of its enantiomers using chiral GC-MS. nih.govmdpi.com A similar approach could be developed for this compound.

Table 3: Example of Chiral GC Column and Conditions Used for a Similar Compound

| Parameter | Specification |

| Chiral Column | Heptakis(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin |

| Column Dimensions | 25 m x 0.25 mm |

| Film Thickness | 0.25 µm |

| Carrier Gas | Hydrogen |

| Oven Program | Isothermal or temperature gradient optimized for separation |

Note: The selection of the chiral stationary phase and chromatographic conditions would be critical and require specific method development for this compound.

Stable Isotope Dilution Assay (SIDA) for Quantitative Analysis

Stable Isotope Dilution Assay (SIDA) is a highly accurate and precise method for the quantitative analysis of compounds in complex matrices. frontiersin.org This technique involves the use of a stable isotope-labeled version of the analyte as an internal standard. For the quantitative analysis of this compound, a synthesized version of the molecule containing stable isotopes (e.g., deuterium (B1214612), carbon-13) would be added to the sample at a known concentration at the beginning of the sample preparation process.

Because the isotopically labeled standard is chemically identical to the native analyte, it behaves in the same way during extraction, cleanup, and analysis, thus compensating for any sample loss or matrix effects. frontiersin.org The quantification is based on the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard. SIDA is often considered the "gold standard" for quantitative analysis in mass spectrometry.

The development of a SIDA method for this compound would require the chemical synthesis of an appropriate labeled internal standard. While this can be a complex and costly process, it provides the most reliable quantitative data.

Table 4: Hypothetical SIDA Workflow for this compound

| Step | Description |

| 1. Internal Standard | Synthesis of a stable isotope-labeled this compound (e.g., d3-2,4,4-Trimethyl-1,3-oxathiane). |

| 2. Spiking | A known amount of the labeled internal standard is added to the sample. |

| 3. Sample Preparation | Extraction and cleanup of the sample (e.g., using HS-SPME). |

| 4. Analysis | Analysis by GC-MS, monitoring specific ions for both the native analyte and the labeled standard. |

| 5. Quantification | Calculation of the analyte concentration based on the response ratio of the native compound to the internal standard and a calibration curve. |

Q & A

Basic: What are the established synthetic routes for 2,4,4-Trimethyl-1,3-oxathiane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis of this compound can be achieved via thioacetalisation reactions between γ-thioalcohols and carbonyl derivatives, particularly aldehydes. Key steps include:

- Reagent selection : Use stoichiometric ratios of thiols and aldehydes under acidic catalysis (e.g., HCl or H₂SO₄).

- Temperature control : Maintain temperatures between 40–60°C to avoid side reactions like oxidation or polymerization.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while non-polar solvents improve product isolation.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures can yield >90% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.